Synthesis of 5-Bromo-2-Chloro-4-Ethoxypyridine via Regioselective Bromination
2-Chloro-4-ethoxypyridine can be used as a substrate for electrophilic aromatic substitution, specifically for the introduction of a bromine atom at the 5-position. As detailed in a patent procedure (US09382238B2), the compound was brominated using NBS in sulfuric acid at 60°C for 10 hours, yielding 5-bromo-2-chloro-4-ethoxypyridine in 32% yield. This regioselective outcome is dictated by the directing effects of the 2-chloro and 4-ethoxy substituents, providing a pathway to a densely functionalized pyridine intermediate [1].
